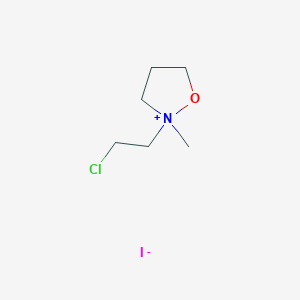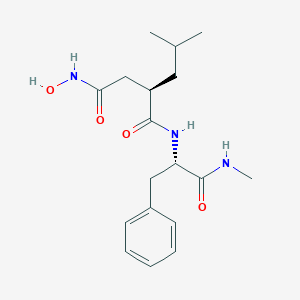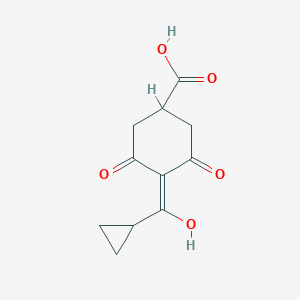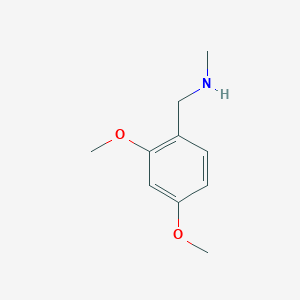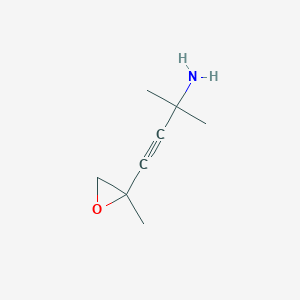
2-Methyl-4-(2-methyloxiran-2-yl)but-3-yn-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-(2-methyloxiran-2-yl)but-3-yn-2-amine, also known as MMB-2201, is a synthetic cannabinoid that was first identified in 2014. It is a potent agonist of the CB1 and CB2 receptors, and its effects are similar to those of natural cannabinoids such as THC. MMB-2201 has gained popularity in recent years due to its potent psychoactive effects and its potential therapeutic applications.
Mécanisme D'action
2-Methyl-4-(2-methyloxiran-2-yl)but-3-yn-2-amine exerts its effects by binding to the CB1 and CB2 receptors in the brain and other parts of the body. These receptors are part of the endocannabinoid system, which plays a key role in regulating various physiological processes such as pain, mood, and appetite. When 2-Methyl-4-(2-methyloxiran-2-yl)but-3-yn-2-amine binds to these receptors, it activates them, leading to a range of effects such as euphoria, relaxation, and altered perception.
Effets Biochimiques Et Physiologiques
2-Methyl-4-(2-methyloxiran-2-yl)but-3-yn-2-amine has been shown to have a range of biochemical and physiological effects. It has been found to increase levels of dopamine and serotonin in the brain, which are neurotransmitters that play a key role in regulating mood and behavior. It has also been shown to have anti-inflammatory effects and to reduce the perception of pain.
Avantages Et Limitations Des Expériences En Laboratoire
2-Methyl-4-(2-methyloxiran-2-yl)but-3-yn-2-amine has several advantages for use in laboratory experiments. It is a potent cannabinoid agonist, which makes it useful for studying the endocannabinoid system and its role in various physiological processes. However, its potent psychoactive effects can also be a limitation, as it may make it difficult to separate the effects of the drug from other variables in the experiment.
Orientations Futures
There are several potential future directions for research on 2-Methyl-4-(2-methyloxiran-2-yl)but-3-yn-2-amine. One area of interest is its potential use as a treatment for various neurological disorders such as epilepsy and multiple sclerosis. It may also be useful for studying the role of the endocannabinoid system in the development of addiction and other psychiatric disorders. Additionally, further research is needed to fully understand the long-term effects of 2-Methyl-4-(2-methyloxiran-2-yl)but-3-yn-2-amine use and its potential for abuse.
Méthodes De Synthèse
2-Methyl-4-(2-methyloxiran-2-yl)but-3-yn-2-amine is synthesized through a multi-step process that involves the reaction of 2-methyloxirane with 2-methyl-3-butyn-2-ol in the presence of a strong acid catalyst. The resulting product is then treated with an amine base to form 2-Methyl-4-(2-methyloxiran-2-yl)but-3-yn-2-amine.
Applications De Recherche Scientifique
2-Methyl-4-(2-methyloxiran-2-yl)but-3-yn-2-amine has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic applications. Some of the areas of research include its potential use in the treatment of anxiety, depression, and chronic pain. It has also been studied for its potential as an anti-inflammatory agent and as a treatment for various neurological disorders.
Propriétés
Numéro CAS |
108936-12-5 |
|---|---|
Nom du produit |
2-Methyl-4-(2-methyloxiran-2-yl)but-3-yn-2-amine |
Formule moléculaire |
C8H13NO |
Poids moléculaire |
139.19 g/mol |
Nom IUPAC |
2-methyl-4-(2-methyloxiran-2-yl)but-3-yn-2-amine |
InChI |
InChI=1S/C8H13NO/c1-7(2,9)4-5-8(3)6-10-8/h6,9H2,1-3H3 |
Clé InChI |
COFIFJQAZCCYNJ-UHFFFAOYSA-N |
SMILES |
CC1(CO1)C#CC(C)(C)N |
SMILES canonique |
CC1(CO1)C#CC(C)(C)N |
Synonymes |
3-Butyn-2-amine, 2-methyl-4-(2-methyloxiranyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



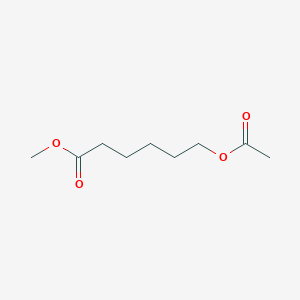
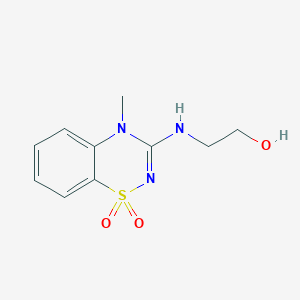
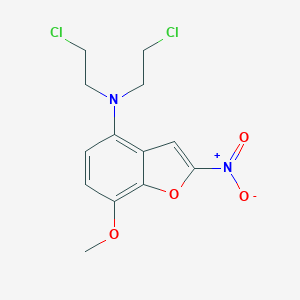


![Thieno[3,2-b]pyridin-7-amine](/img/structure/B12955.png)
